molecular formula C20H24N2O3 B251826 2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

Cat. No. B251826
M. Wt: 340.4 g/mol
InChI Key: PPPNIIPKPTXJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the dopamine D3 receptor, which is involved in a variety of physiological and neurological processes. In

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide is related to its activity as a selective antagonist of the dopamine D3 receptor. By binding to this receptor, it blocks the action of dopamine, a neurotransmitter that is involved in reward and motivation pathways in the brain. This can have a variety of effects on physiological and neurological processes, depending on the specific context in which it is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide are complex and context-dependent. It has been shown to have effects on dopamine signaling, as well as on other neurotransmitter systems such as serotonin and norepinephrine. Additionally, it has been shown to have effects on various physiological processes such as locomotion, feeding behavior, and stress response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more precise investigation of the role of this receptor in physiological and neurological processes. However, one limitation of using this compound is its potential for off-target effects on other neurotransmitter systems, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide. One area of interest is in the development of more selective and potent D3 receptor antagonists, which could have applications in the treatment of drug addiction and other disorders. Additionally, further investigation of the effects of this compound on other neurotransmitter systems could provide insights into its broader physiological and neurological effects. Finally, studies of the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for its potential use in clinical applications.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide involves several steps. The first step is the reaction of 4-methoxyphenol with 4-bromoanisole in the presence of potassium carbonate and copper powder to form 2-(4-methoxyphenoxy)anisole. This intermediate is then reacted with 4-(1-piperidinyl)phenyl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been used in several scientific research studies. One of the primary applications of this compound is in the study of dopamine D3 receptors. It has been shown to have a high affinity for the D3 receptor, making it a useful tool for investigating the role of this receptor in various physiological and neurological processes. Additionally, this compound has been used in studies of drug addiction, as the D3 receptor has been implicated in the development of addictive behaviors.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-11-19(12-10-18)25-15-20(23)21-16-5-7-17(8-6-16)22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23)

InChI Key

PPPNIIPKPTXJJS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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